n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide
Description
N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide is a sulfur-containing heterocyclic compound featuring a cyclopenta-thiazole core linked to a 4-fluorobenzamide group.
Properties
Molecular Formula |
C13H11FN2OS |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C13H11FN2OS/c14-9-6-4-8(5-7-9)12(17)16-13-15-10-2-1-3-11(10)18-13/h4-7H,1-3H2,(H,15,16,17) |
InChI Key |
BSYBHMHMZYLAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Cyclopentane Ring: The cyclopentane ring can be introduced through a series of cyclization reactions involving suitable starting materials.
Attachment of the Fluorobenzamide Group: The final step involves the coupling of the thiazole-cyclopentane intermediate with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.
Substitution: Amines, thiols; solvent such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Antiproliferative Derivatives ()
Compounds 24 and 25 (Figure 14 in ) are thiophene derivatives with IC50 values of 30.8 nM and 38.7 nM , respectively, against MCF7 breast cancer cells. These molecules inhibit ATP-binding sites of tyrosine kinase receptors, akin to drugs like gefitinib.
| Feature | Target Compound | Compound 24/25 (Thiophene Derivatives) |
|---|---|---|
| Core Structure | Cyclopenta-thiazole | Cyclopenta-thiophene |
| Key Substituent | 4-Fluorobenzamide | Cyano, sulfamoyl/pyrimidinyl groups |
| Biological Activity | Not explicitly reported | Antiproliferative (MCF7) |
| Mechanism | Presumed kinase inhibition | Tyrosine kinase ATP-site inhibition |
| IC50 | N/A | 30.8–38.7 nM |
The absence of a sulfamoyl group in the target compound may reduce solubility but simplify synthesis .
Positional Isomer: 2-Fluorobenzamide Derivative ()
A structural isomer, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide, differs only in the fluorine position (ortho vs. para).
| Feature | Target Compound (4-F) | 2-Fluorobenzamide Isomer |
|---|---|---|
| Fluorine Position | Para | Ortho |
| Electronic Effects | Strong electron-withdrawing | Moderate steric hindrance |
| Bioactivity Data | Not reported | Not explicitly provided |
Key Insight : The para-fluorine likely enhances resonance stabilization and target binding compared to the ortho isomer, which may introduce steric clashes in receptor pockets .
Triazole-Thione Derivatives ()
Compounds 7–9 in are 1,2,4-triazole-3-thiones with sulfonyl and halogen substituents. These compounds exhibit tautomerism (thione vs. thiol), confirmed via IR and NMR.
| Feature | Target Compound | Triazole-Thiones (7–9) |
|---|---|---|
| Core Structure | Thiazole | 1,2,4-Triazole |
| Key Functional Groups | Fluorobenzamide | Sulfonyl, difluorophenyl |
| Synthesis Complexity | Moderate | High (multi-step equilibria) |
| Tautomerism | Absent | Present (thione/thiol) |
Key Insight : The target compound’s simpler structure may offer synthetic advantages over triazole-thiones, which require tautomeric stabilization. The absence of a sulfonyl group could reduce off-target interactions .
Cardioprotective Thiazole Derivatives ()
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide demonstrates cardioprotective effects against hypoxia, outperforming reference drugs like Levocarnitine.
| Feature | Target Compound | Cardioprotective Thiazole |
|---|---|---|
| Biological Target | Potential kinase inhibition | Hypoxia-induced muscle contraction |
| Substituents | 4-Fluorobenzamide | Methoxyphenyl, azepinyl hydrazine |
| Therapeutic Area | Oncology (presumed) | Cardiology |
Key Insight : The 4-fluorobenzamide group in the target compound may prioritize kinase inhibition over cardioprotective pathways, highlighting substituent-driven therapeutic specialization .
Biological Activity
N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of parasitology and oncology. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a cyclopenta[d]thiazole moiety and a fluorobenzamide group. Its molecular formula is with a molecular weight of approximately 281.34 g/mol. The specific arrangement of atoms contributes to its biological properties, which are explored in the following sections.
1. Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit significant antiparasitic effects. For instance, related dihydroisoxazole compounds have been shown to control parasites effectively in agricultural and veterinary contexts . The mechanism often involves disrupting the metabolic processes of parasites, leading to their death or incapacitation.
2. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays involving various cancer cell lines demonstrated that derivatives of thiazole compounds can inhibit cell proliferation. For example, a study highlighted that certain thiazole derivatives showed promising activity against lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 µM to 6.75 µM . The presence of specific substituents on the thiazole ring appears to enhance antitumor efficacy.
Case Study: Antitumor Assays
A detailed study conducted on several synthesized thiazole derivatives, including this compound, revealed the following results:
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 | Antitumor |
| Compound B | HCC827 | 5.13 ± 0.97 | Antitumor |
| Compound C | NCI-H358 | 0.85 ± 0.05 | Antitumor |
These results indicate that while some compounds exhibit high potency against cancer cells, they also show activity against normal cell lines (e.g., MRC-5), suggesting a need for further optimization to reduce toxicity .
The proposed mechanism of action for this compound involves interaction with cellular targets that are crucial for tumor growth and survival. Studies have shown that these compounds can bind to DNA within the minor groove, potentially interfering with replication and transcription processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
